molecular formula C11H16ClN B6186876 5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 2639413-05-9

5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B6186876
CAS No.: 2639413-05-9
M. Wt: 197.7
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Description

5-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C11H16ClN. It is a derivative of tetrahydronaphthalene, characterized by the presence of a methyl group and an amine group on the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines.

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with neurotransmitter systems. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group in 5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride distinguishes it from other similar compounds, potentially altering its binding affinity and specificity for certain receptors. This unique structural feature may contribute to its distinct pharmacological profile and applications in scientific research.

Properties

CAS No.

2639413-05-9

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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